molecular formula C16H11Cl2NO2S B409477 3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide CAS No. 332156-56-6

3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B409477
CAS No.: 332156-56-6
M. Wt: 352.2g/mol
InChI Key: IDSXESHUSNLCST-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a carboxamide group attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate halogenated precursor.

    Introduction of Chlorine Atoms: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiophene derivatives

    Substitution: Substituted benzothiophene derivatives with various functional groups

Scientific Research Applications

3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide
  • 3,6-dichloro-N-(2-methoxyphenyl)pyridine-2-carboxamide
  • 3,6-dichloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the carboxamide functionality contributes to its potential as a versatile compound in various research applications.

Properties

CAS No.

332156-56-6

Molecular Formula

C16H11Cl2NO2S

Molecular Weight

352.2g/mol

IUPAC Name

3,6-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NO2S/c1-21-12-5-3-2-4-11(12)19-16(20)15-14(18)10-7-6-9(17)8-13(10)22-15/h2-8H,1H3,(H,19,20)

InChI Key

IDSXESHUSNLCST-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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